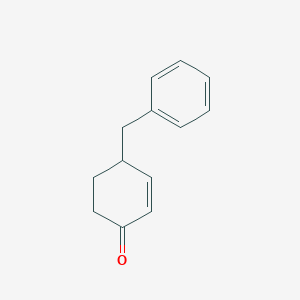

4-Benzyl-2-cyclohexen-1-one

描述

4-Benzyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

4-Benzyl-2-cyclohexen-1-one serves as a crucial building block in organic chemistry. Its reactivity allows it to participate in several important reactions:

- Michael Addition : It acts as an electrophile in Michael addition reactions with nucleophiles, facilitating the formation of complex molecular architectures.

- Diels-Alder Reactions : The compound can be utilized in Diels-Alder reactions, allowing for the construction of cyclic compounds with high stereochemical control .

Pharmaceutical Development

The compound has been investigated for its potential in pharmaceutical applications:

- Synthesis of Bioactive Compounds : Research indicates that derivatives of this compound can be synthesized to create bioactive molecules, including anti-inflammatory and anticancer agents .

- Enantioselective Synthesis : Studies have demonstrated methods for the enantioselective synthesis of derivatives, enhancing their pharmacological properties .

Materials Science

In materials science, this compound is explored for its role in developing new materials:

- Liquid Crystals : The compound has been investigated as a precursor for liquid crystals, which are essential in display technologies .

- Polymers : It is used in the formulation of polymers with specific optical and electronic properties, contributing to advancements in optoelectronics .

Data Tables

Case Study 1: Synthesis of Anti-inflammatory Agents

Research conducted by Barrero et al. (1999) demonstrated the synthesis of anti-inflammatory compounds derived from this compound through Michael addition reactions. The study highlighted the efficiency of using this compound as a starting material, resulting in high yields and purity of the final products.

Case Study 2: Liquid Crystal Applications

A study published in Aldrichimica Acta (2002) explored the use of this compound in synthesizing liquid crystal materials. The findings indicated that the incorporation of this compound improved the thermal stability and optical properties of the resulting materials, making them suitable for display applications.

化学反应分析

Diels–Alder Reactions

The enone system in 4-benzyl-2-cyclohexen-1-one acts as a dienophile in [4+2] cycloadditions. For example:

-

Reaction with 1,3-butadiene derivatives yields bicyclic compounds under microwave-assisted conditions (135°C, 30 min), achieving 86% yield for products like 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid .

-

Steric and electronic effects of the benzyl group influence regioselectivity, favoring endo transition states .

Table 1: Diels–Alder Reaction Examples

| Diene | Conditions | Product Structure | Yield |

|---|---|---|---|

| 1,3-Butadiene | 135°C, microwave, 30 min | Bicyclic cyclohexenone | 86% |

| Danishefsky’s diene | THF, 40°C, 4 h | α,β-Unsaturated ketone | 73% |

Michael Additions

The α,β-unsaturated ketone undergoes nucleophilic additions:

-

Grignard reagents (e.g., RMgX) add to the β-carbon, forming 1,4-adducts. Kinetic studies show polar solvents (e.g., THF) accelerate rates by stabilizing charged intermediates .

-

Enolates from ketones or esters participate in conjugate additions, enabling ring-expansion reactions .

Key Mechanistic Insight :

The benzyl group enhances electrophilicity at the β-carbon via resonance stabilization of the intermediate enolate.

Aldol Condensations

This compound participates in stereospecific aldol reactions:

-

With phenylpyruvic acid, it forms diaryl-substituted cyclohexenones through a -sigmatropic rearrangement pathway. Yields range from 10% (para-phenol derivative) to 86% (diphenyl derivative) depending on substituents .

-

Stereochemical outcomes (anti vs. syn) are solvent-dependent. For example, brine solutions favor anti products (94% yield) by stabilizing enolate intermediates .

Table 2: Aldol Reaction Conditions and Outcomes

| Substrate | Solvent | Temperature | anti:syn Ratio | Yield |

|---|---|---|---|---|

| Phenylpyruvic acid | H₂O | 135°C | 75:25 | 98% |

| 4-Hydroxyphenylpyruvate | Brine | RT | 95:5 | 94% |

-Sigmatropic Rearrangements

Under basic conditions, the compound undergoes Cope-like rearrangements:

-

Microwave-assisted reactions (135°C, NaOH) generate diketone intermediates, which cyclize to form fused-ring systems .

-

Steric hindrance from the benzyl group slows rearrangement kinetics but improves selectivity for anti products .

Nucleophilic Additions to Carbonyl

The ketone group reacts with nucleophiles such as:

-

Hydrides (NaBH₄): Selective reduction to 4-benzyl-2-cyclohexenol occurs in THF at 0°C .

-

Organometallics (e.g., RMgX): Addition to the carbonyl forms tertiary alcohols, with yields up to 85% .

Electrocyclization Reactions

In polar solvents (e.g., DMF), the enone undergoes disrotatory electrocyclization to form syn-diaryl products. For example, 4-(benzyloxy)phenyl derivatives yield 42% syn product via a six-membered transition state .

属性

CAS 编号 |

81842-24-2 |

|---|---|

分子式 |

C13H14O |

分子量 |

186.25 g/mol |

IUPAC 名称 |

4-benzylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H14O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 |

InChI 键 |

CMBMYOXQJBCPFT-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)C=CC1CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。